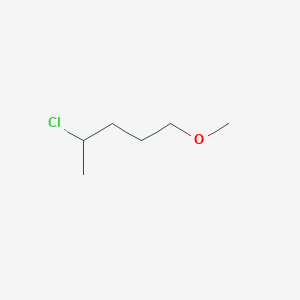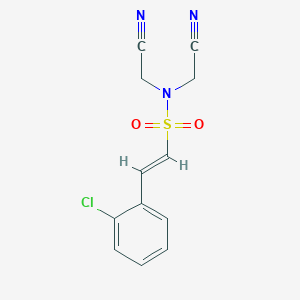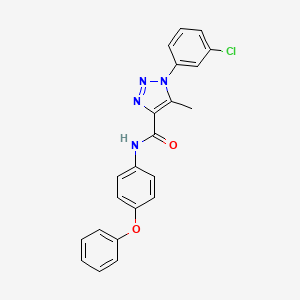
1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, commonly known as CCT251545, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in cancer research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the triazole ring is known to contribute to antimicrobial properties, and modifications at the phenyl rings can enhance this activity. Research has shown that similar compounds exhibit good antimicrobial activity against a variety of microorganisms, including Escherichia coli, Bacillus megaterium, and Bacillus subtilis . These findings suggest that our compound could be effective in combating bacterial infections and could be a starting point for the development of new antibiotics.
Antitumor Applications
Derivatives of triazole compounds have been investigated for their cytotoxic activities against various cancer cell lines. Studies indicate that compounds with similar structures demonstrate superior cytotoxic activities, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values in the nanomolar range . This suggests that “1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” could be a promising candidate for cancer therapy research.
Agricultural Use
In agriculture, compounds with triazole cores are often used as fungicides, herbicides, and insecticides. The nitrogen heterocyclic compound plays a significant role in the pesticide industry due to its high activity and low toxicity . The compound could potentially be developed into a pesticide that is both effective and safe for use in agricultural practices.
Environmental Science
The environmental impact of chemical compounds is an important area of study. Triazole derivatives can be involved in processes that generate reactive oxygen species (ROS), which are linked to oxidative stress and environmental toxicity . Understanding the behavior of such compounds can lead to the development of safer chemicals that minimize environmental damage.
Chemical Industry Applications
In the chemical industry, triazole derivatives are valuable for their versatile chemical properties. They can serve as intermediates in the synthesis of more complex molecules or as building blocks for polymers and resins . The compound could be used in the design and manufacture of materials with specific desired properties.
Biochemical Research
Triazole derivatives are also of interest in biochemistry for their enzyme inhibitory properties. For example, they can act as inhibitors of enzymes like cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . This compound could be used in the study of biochemical pathways and the development of drugs targeting specific enzymes.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-15-21(25-26-27(15)18-7-5-6-16(23)14-18)22(28)24-17-10-12-20(13-11-17)29-19-8-3-2-4-9-19/h2-14H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCECFBLURIFBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2880907.png)
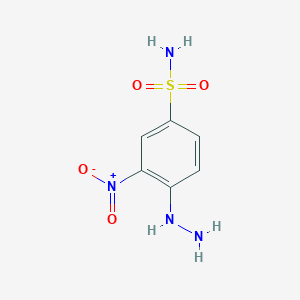
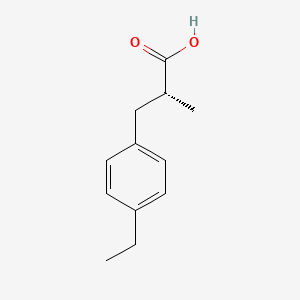
![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2880911.png)
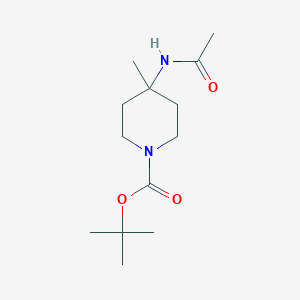

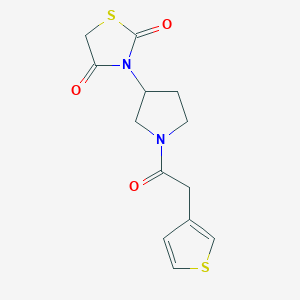
![1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2880918.png)
![8-(1,3,4-Thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2880921.png)


![(1R,6S,7S,8S)-8-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2880925.png)
